molecular formula C21H22N4O2S2 B307656 7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307656
M. Wt: 426.6 g/mol
InChI Key: NZTKKGMCYLJNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The precise mechanism of action of 7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its diverse range of potential therapeutic applications. However, its complex chemical structure and low solubility in water can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of 7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its chemical properties for use in various experimental settings. Finally, investigations into its potential toxicity and side effects are also necessary to fully evaluate its safety for use in humans.
In conclusion, this compound is a chemical compound with significant potential for use in the development of novel therapeutic agents. While further research is needed to fully understand its mechanism of action and optimize its chemical properties, its diverse range of potential applications make it an exciting area of investigation in the field of pharmaceutical research.

Synthesis Methods

The synthesis of 7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-mercapto-3-methylthiophene with 2-bromoacetophenone, followed by the reaction of the resulting product with butylamine and triethylorthoformate. The final product is obtained after cyclization with hydrazine hydrate and acetic anhydride.

Scientific Research Applications

7-Acetyl-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-(3-methylthiophen-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H22N4O2S2/c1-4-5-11-29-21-22-19-17(23-24-21)15-8-6-7-9-16(15)25(14(3)26)20(27-19)18-13(2)10-12-28-18/h6-10,12,20H,4-5,11H2,1-3H3

InChI Key

NZTKKGMCYLJNBS-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CS4)C)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CS4)C)C(=O)C)N=N1

Origin of Product

United States

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